2-Chloro-5-(piperidin-1-ylmethyl)aniline
Description
2-Chloro-5-(piperidin-1-ylmethyl)aniline (CAS: 617709-41-8) is a substituted aniline derivative featuring a piperidine ring connected via a methylene (-CH2-) group at the 5-position of the aromatic ring, with a chlorine atom at the 2-position (Figure 1). This compound serves as a key intermediate in pharmaceutical synthesis, particularly for ligands targeting neurotransmitter receptors and enzyme inhibitors .
Properties
IUPAC Name |
2-chloro-5-(piperidin-1-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c13-11-5-4-10(8-12(11)14)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTUBFOPMSVZEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(piperidin-1-ylmethyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-nitroaniline and piperidine.
Reduction of Nitro Group: The nitro group of 2-chloro-5-nitroaniline is reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.
Formation of Piperidin-1-ylmethyl Intermediate: The resulting 2-chloro-5-aminobenzene is then reacted with formaldehyde and piperidine under basic conditions to form the piperidin-1-ylmethyl intermediate.
Final Product: The intermediate undergoes further purification to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(piperidin-1-ylmethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The aniline moiety can be oxidized to form quinone derivatives.
Reduction Reactions: The compound can be reduced under specific conditions to modify the piperidine ring or the aniline group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of substituted aniline derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced piperidine or aniline derivatives.
Scientific Research Applications
2-Chloro-5-(piperidin-1-ylmethyl)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism by which 2-Chloro-5-(piperidin-1-ylmethyl)aniline exerts its effects depends on its application:
Medicinal Chemistry: It may act as an inhibitor or modulator of specific enzymes or receptors, affecting biochemical pathways involved in disease processes.
Materials Science: The compound’s chemical structure allows it to interact with other molecules, forming stable complexes or polymers.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Piperidine/Piperazine Derivatives
4-(Piperidin-1-ylmethyl)aniline
- Structure : Lacks the 2-chloro substituent but shares the piperidinylmethyl group.
- Synthesis : Prepared via Hartwig-Buchwald amination or reductive amination of 4-nitrobenzaldehyde with piperidine, followed by nitro group reduction .
- Applications : Used in anti-prion and neuroprotective agent development .
2-Chloro-5-[(4-methylpiperazin-1-yl)sulfonyl]aniline
- Structure : Replaces the methylene linker with a sulfonyl (-SO2-) group.
- Physicochemical Properties : Higher molecular weight (C11H16ClN3O2S; 313.78 g/mol) and polarity compared to the parent compound, reducing membrane permeability .
2-(1-Piperidinyl)-5-(trifluoromethyl)aniline
Table 1: Key Properties of Piperidine-Based Analogs
Pyrrolidine Derivatives
2-Chloro-5-(pyrrolidine-1-carbonyl)aniline
- Structure : Substitutes piperidine with pyrrolidine and uses a carbonyl (-CO-) linker.
- Synthesis : Prepared via Friedel-Crafts acylation or coupling reactions .
- Properties : The carbonyl group reduces basicity (pKa ~8.5 vs. ~9.2 for piperidinylmethyl analog), affecting solubility and receptor interactions .
Sulfur-Containing Derivatives
2-Chloro-5-(methylthio)aniline
- Structure : Replaces the piperidinylmethyl group with a methylthio (-SMe) substituent.
- Applications : Key intermediate in NMDA receptor antagonist synthesis (e.g., compound 17, IC50 = 12 nM for NMDAr) .
- Reactivity : The -SMe group is prone to oxidation, necessitating protective strategies during synthesis .
2-Chloro-5-(piperidine-1-sulfonyl)aniline
Heterocyclic Substituents
2-Chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline
- Structure : Benzoxazole ring at the 5-position.
2-Chloro-5-(oxazol-4-yl)aniline
Trifluoromethyl Derivatives
Schiff Base Complexes of 2-Chloro-5-(trifluoromethyl)aniline
- Structure : -CF3 substituent at the 5-position.
- Applications : Metal complexes exhibit phytotoxic and antitumor activities (e.g., Cu(II) complexes inhibit Arabidopsis root growth by 80% at 100 μM) .
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